3-Ethyl-2-methylnon-2-enoic acid
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Overview
Description
3-Ethyl-2-methylnon-2-enoic acid is an organic compound that belongs to the class of fatty acids. It is commonly used in cosmetic formulations as an emollient and skin conditioning agent. This compound helps to soften and smooth the skin while providing a protective barrier to prevent moisture loss .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-ethyl-2-methylnon-2-enoic acid are not well-documented. it is likely that large-scale production involves similar alkylation reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methylnon-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Ethyl-2-methylnon-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetic products as an emollient and skin conditioning agent.
Mechanism of Action
The mechanism of action of 3-ethyl-2-methylnon-2-enoic acid involves its interaction with cellular membranes and proteins. It helps to maintain the integrity of the skin barrier by forming a protective layer on the skin surface. This compound may also interact with specific receptors and enzymes, modulating various biochemical pathways involved in skin health and hydration.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-pentenoic acid: Another unsaturated fatty acid with similar properties.
3-Methyl-2-hexenoic acid: An unsaturated short-chain fatty acid found in sweat secreted by apocrine glands.
Uniqueness
3-Ethyl-2-methylnon-2-enoic acid is unique due to its specific structure, which provides distinct emollient and skin conditioning properties. Its ability to form a protective barrier on the skin makes it particularly valuable in cosmetic formulations.
Properties
CAS No. |
71850-80-1 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(E)-3-ethyl-2-methylnon-2-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-9-11(5-2)10(3)12(13)14/h4-9H2,1-3H3,(H,13,14)/b11-10+ |
InChI Key |
ZVAYQRYFPRUYPL-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCC/C(=C(\C)/C(=O)O)/CC |
Canonical SMILES |
CCCCCCC(=C(C)C(=O)O)CC |
Origin of Product |
United States |
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